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In the landscape of epigenetic drug discovery, selective inhibition of histone deacetylase 6

(HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including

neurodegenerative disorders, inflammatory conditions, and certain cancers. This guide

provides a detailed comparison of two potent and selective HDAC6 inhibitors, ACY-738 and

M808, intended for researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters
The following table summarizes the key in vitro efficacy data for ACY-738 and M808,

highlighting their potency and selectivity for HDAC6.

Parameter ACY-738 M808

HDAC6 IC50 1.7 nM[1][2][3] 1.2 nM[4]

Selectivity
60- to 1500-fold over class I

HDACs[1][2]

>388-fold over other HDAC

isoforms

Inhibitory Constant (Ki) Not Reported 8.7 nM[4]

Residence Time Not Reported 48 min[4]
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ACY-738 has demonstrated significant biological effects both in vitro and in vivo. It potently

inhibits HDAC6 with an IC50 of 1.7 nM and exhibits substantial selectivity over class I HDACs.

[1][2][3] This selectivity is crucial for minimizing off-target effects. In vivo, ACY-738 effectively

crosses the blood-brain barrier, leading to increased acetylation of α-tubulin in the brain.[5] This

pharmacodynamic effect is associated with antidepressant-like properties and has shown

therapeutic potential in preclinical models of Alzheimer's disease, amyotrophic lateral sclerosis

(ALS), and systemic lupus erythematosus (SLE).[6][7][8]

M808 is another highly potent and selective HDAC6 inhibitor, with a reported IC50 of 1.2 nM.[4]

Its selectivity for HDAC6 is significant, with IC50 values for other HDAC isoforms being in the

range of 466-5888 nM.[4] M808 has a competitive binding mode of action, an inhibitory

constant (Ki) of 8.7 nM, and a residence time of 48 minutes.[4] In cellular models, inhibition of

HDAC6 by M808 leads to increased acetylation of its substrates, α-tubulin and cortactin.[4]

Furthermore, M808 has been shown to suppress inflammatory responses by modulating the

ROS-MAPK-NF-κB/AP-1 signaling pathway.[4]

Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and

replication of scientific findings. Below are the protocols for key experiments cited in this guide.

HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against HDAC isoforms.

Procedure: The enzymatic activity of recombinant HDAC isoforms is measured in the

presence of varying concentrations of the inhibitor. A fluorogenic substrate, such as Fluor de

Lys Green, is typically used. The reaction is initiated by the addition of the enzyme and

incubated for a specific period. The reaction is then stopped, and the fluorescence is

measured to quantify the deacetylated substrate. IC50 values are calculated from the dose-

response curves.[9]

Western Blot Analysis for α-tubulin Acetylation
Objective: To assess the effect of HDAC6 inhibitors on the acetylation of its substrate, α-

tubulin, in cells or tissues.
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Procedure: Cells or tissue lysates are prepared and proteins are separated by SDS-PAGE.

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked and then incubated with primary antibodies specific for acetylated

α-tubulin and total α-tubulin (as a loading control). Following incubation with appropriate

secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a

fluorescent dye), the protein bands are visualized and quantified using an imaging system.[6]

In Vivo Animal Studies
Objective: To evaluate the efficacy of the HDAC6 inhibitors in animal models of disease.

Procedure:

ACY-738 in Alzheimer's Disease Model (APP/PS1 mice): ACY-738 was administered to

mice in their chow to deliver a daily dose. Behavioral tests, such as contextual fear

conditioning, were performed to assess cognitive function. Following the treatment period,

brain tissue was collected for pharmacokinetic analysis and to measure levels of

acetylated α-tubulin and pathological markers like hyperphosphorylated tau by Western

blot.[6]

M808 in Inflammatory Models: The anti-inflammatory effects of M808 can be assessed in

models such as collagen-induced arthritis in mice. The compound would be administered

(e.g., intraperitoneally or orally), and disease progression would be monitored by scoring

joint inflammation. At the end of the study, tissues would be collected for histological

analysis and to measure the expression of inflammatory mediators.

Signaling Pathways and Mechanisms of Action
The therapeutic effects of ACY-738 and M808 are mediated through their modulation of specific

signaling pathways.

ACY-738's Neuroprotective and Immunomodulatory Pathways:

ACY-738's primary mechanism is the inhibition of HDAC6, leading to the hyperacetylation of its

substrates, most notably α-tubulin. This has profound effects on microtubule stability and

axonal transport, which are often impaired in neurodegenerative diseases.
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ACY-738 Mechanism of Action

M808's Anti-inflammatory Signaling Pathway:

M808 exerts its anti-inflammatory effects by inhibiting HDAC6, which in turn modulates the

ROS-MAPK-NF-κB/AP-1 signaling cascade. This leads to a reduction in the production of pro-

inflammatory cytokines.
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M808 Anti-inflammatory Pathway

Conclusion
Both ACY-738 and M808 are highly potent and selective inhibitors of HDAC6 with distinct and

promising therapeutic profiles. ACY-738 has shown significant potential in models of

neurological and autoimmune diseases, primarily through its effects on microtubule dynamics.

M808 demonstrates strong anti-inflammatory properties by modulating key signaling pathways

involved in cytokine production. The choice between these or similar inhibitors will depend on
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the specific therapeutic application and the desired biological outcome. The detailed

experimental data and protocols provided in this guide are intended to aid researchers in

making informed decisions for their future studies in the field of HDAC6-targeted drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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